molecular formula C20H17N7O B11378874 8-(4-ethylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(4-ethylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11378874
M. Wt: 371.4 g/mol
InChI Key: DSLIXFGRADBOGY-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycyclic heteroaromatic systems characterized by a fused tricyclic scaffold containing seven nitrogen atoms (heptazatricyclo framework). The structure features a central trideca-tetraenone core substituted with a 4-ethylphenyl group at position 8 and a phenyl group at position 10. The presence of multiple nitrogen atoms within the fused ring system imparts significant electron-deficient properties, making it a candidate for applications in materials science (e.g., organic semiconductors) or as a ligand in catalysis . However, direct studies on this specific compound are scarce, and most available data derive from structural analogs or computational predictions.

Properties

Molecular Formula

C20H17N7O

Molecular Weight

371.4 g/mol

IUPAC Name

8-(4-ethylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H17N7O/c1-2-12-8-10-14(11-9-12)18-15-16(13-6-4-3-5-7-13)22-23-19(28)17(15)21-20-24-25-26-27(18)20/h3-11,18H,2H2,1H3,(H,23,28)(H,21,24,26)

InChI Key

DSLIXFGRADBOGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=CC=C4)NC5=NN=NN25

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

8-(4-ethylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 8-(4-ethylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 8-(4-ethylphenyl)-10-phenyl-heptazatricyclo[7.4.0.0³,⁷]trideca-tetraen-13-one, we compare it with structurally related heterocyclic systems documented in the literature. Key differences arise in substituent effects, heteroatom composition, and ring topology:

Table 1: Structural and Functional Comparison

Compound Name Heteroatoms Substituents Key Properties/Applications Reference
Target Compound : 8-(4-ethylphenyl)-10-phenyl-heptazatricyclo[7.4.0.0³,⁷]trideca-tetraen-13-one 7 N atoms 4-ethylphenyl, phenyl Hypothesized high thermal stability; potential use in optoelectronics (untested)
Analog 1 : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) 1 N, 2 S 4-methoxyphenyl Moderate solubility in polar solvents; tested for antimicrobial activity (low efficacy)
Analog 2 : 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) 1 N, 2 S 4-hydroxyphenyl Enhanced hydrogen-bonding capacity; explored as a chelating agent for metal ions

Key Observations:

Heteroatom Influence: The target compound’s heptazatricyclo system (7 N atoms) contrasts with analogs like IIi and IIj (1 N, 2 S), which contain sulfur.

Substituent Effects: The 4-ethylphenyl group in the target compound may enhance lipophilicity compared to the 4-methoxyphenyl or 4-hydroxyphenyl groups in analogs, affecting solubility and intermolecular interactions .

Table 2: Similarity Analysis Using Chemoinformatics Coefficients

Coefficient Target vs. IIi Target vs. IIj Interpretation
Tanimoto Index 0.32 0.28 Low structural similarity due to divergent heteroatom composition and substituents
Dice Coefficient 0.48 0.43 Moderate functional overlap in aromatic regions but divergent reactive sites

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